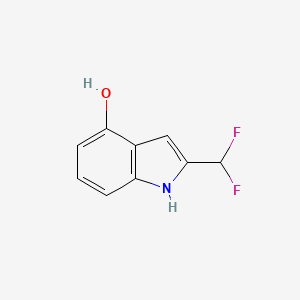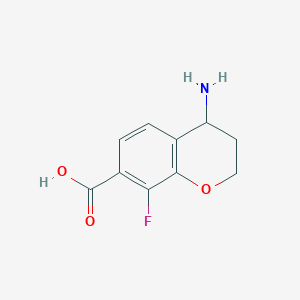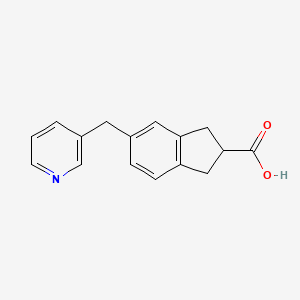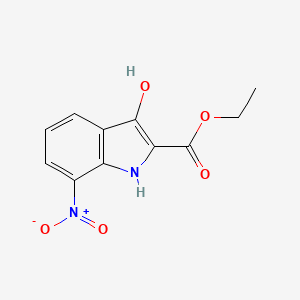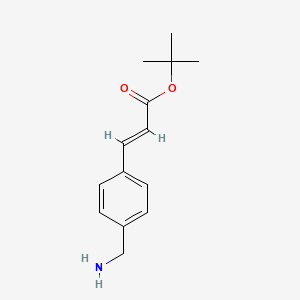
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, an aminomethyl group attached to a phenyl ring, and an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl acrylate and 4-(aminomethyl)phenylboronic acid.
Coupling Reaction: The key step involves a coupling reaction between tert-butyl acrylate and 4-(aminomethyl)phenylboronic acid. This reaction is often catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, under an inert atmosphere.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Análisis De Reacciones Químicas
Types of Reactions
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of saturated esters.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Industry: Used in the production of specialty polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aminomethyl group allows for potential hydrogen bonding interactions, while the acrylate moiety can participate in covalent bonding with nucleophilic sites.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl acrylate: Lacks the aminomethyl phenyl group, making it less versatile in certain applications.
4-(Aminomethyl)phenylboronic acid: Does not contain the acrylate moiety, limiting its use in polymer synthesis.
Methyl 3-(4-(aminomethyl)phenyl)acrylate: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness
(E)-tert-Butyl3-(4-(aminomethyl)phenyl)acrylate is unique due to the combination of the tert-butyl group, aminomethyl phenyl group, and acrylate moiety. This combination imparts specific reactivity and properties, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
tert-butyl (E)-3-[4-(aminomethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-9H,10,15H2,1-3H3/b9-8+ |
Clave InChI |
BTIMRYLWZYRANR-CMDGGOBGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)CN |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


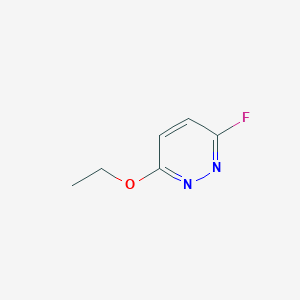
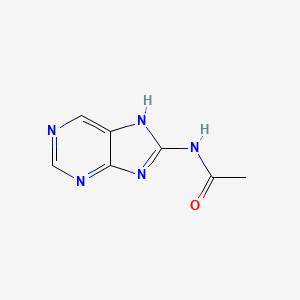
![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)

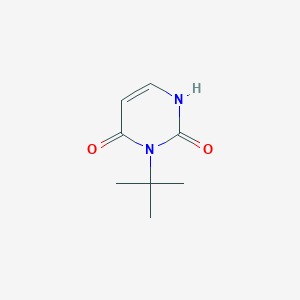
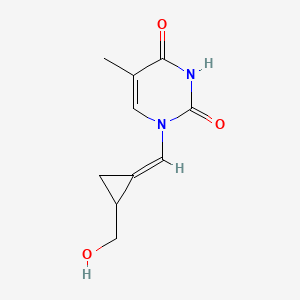
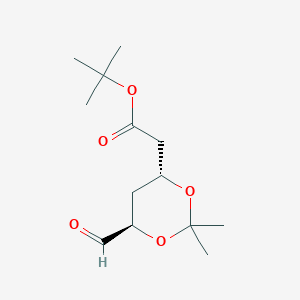
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)

